Fmoc-Val-Ser(Psime,Mepro)-OH

Solid-phase peptide synthesis Aggregation suppression Crude purity

Fmoc-Val-Ser(Psime,Mepro)-OH (CAS 186023-49-4, C26H30N2O6, MW 466.53 g/mol) is a fully protected pseudoproline dipeptide building block for Fmoc solid-phase peptide synthesis (SPPS). The compound incorporates the Val-Ser dipeptide with the serine side-chain reversibly masked as a 2,2-dimethyloxazolidine (ψMe,Mepro), a TFA-labile structure-breaking motif that introduces a proline-like kink into the elongating peptide chain to disrupt β-sheet aggregation.

Molecular Formula C26H30N2O6
Molecular Weight 466.5 g/mol
Cat. No. B599922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Val-Ser(Psime,Mepro)-OH
Molecular FormulaC26H30N2O6
Molecular Weight466.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H30N2O6/c1-15(2)22(23(29)28-21(24(30)31)14-34-26(28,3)4)27-25(32)33-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20-22H,13-14H2,1-4H3,(H,27,32)(H,30,31)/t21-,22-/m0/s1
InChIKeyKLYUTTJBDDHKOC-VXKWHMMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Val-Ser(Psime,Mepro)-OH Procurement Guide: Pseudoproline Dipeptide for Aggregation-Prone Val-Ser Motifs in Fmoc SPPS


Fmoc-Val-Ser(Psime,Mepro)-OH (CAS 186023-49-4, C26H30N2O6, MW 466.53 g/mol) is a fully protected pseudoproline dipeptide building block for Fmoc solid-phase peptide synthesis (SPPS). The compound incorporates the Val-Ser dipeptide with the serine side-chain reversibly masked as a 2,2-dimethyloxazolidine (ψMe,Mepro), a TFA-labile structure-breaking motif that introduces a proline-like kink into the elongating peptide chain to disrupt β-sheet aggregation . It is supplied as a powder with ≥97.0% HPLC purity by the Novabiochem® product line (Merck/Sigma-Aldrich), with defined optical rotation α 25/D (c=1 in CH2Cl2) of -50.0° to -43.0° and single impurity ≤1.00% area .

Why Generic Substitution Fails for Fmoc-Val-Ser(Psime,Mepro)-OH in Aggregation-Prone Peptide Sequences


Standard Fmoc-amino acid coupling at Val-Ser junctions is a well-documented failure point in SPPS. The β-branched Val residue combined with the Ser hydroxyl creates interchain β-sheet hydrogen bonding that leads to resin-bound aggregation, incomplete deprotection, and drastically reduced coupling efficiency . The pseudoproline dipeptide format is structurally non-substitutable for this motif: the hindered oxazolidine nitrogen cannot be acylated efficiently when introduced as a monomer (Fmoc-Ser[ψMe,Mepro]-OH), requiring forcing double couplings or elevated temperatures, particularly problematic with β-branched incoming amino acids like Val [1]. Alternative anti-aggregation strategies such as Hmb backbone protection show inferior performance compared to pseudoproline incorporation due to slow and incomplete coupling of the amino acid immediately following the Hmb-protected residue [2]. Therefore, neither standard Fmoc-amino acids, pseudoproline monomers, nor Hmb protection can replicate the quantitative synthesis improvement provided by the pre-formed Fmoc-Val-Ser(ψMe,Mepro)-OH dipeptide.

Fmoc-Val-Ser(Psime,Mepro)-OH Quantitative Differentiation Evidence Versus Closest Comparators


Crude Peptide Purity: Pseudoproline Dipeptide Strategy vs. Standard Fmoc-Amino Acid Assembly for Aggregation-Prone Sequences

In the synthesis of the highly amyloidogenic 37-residue human IAPP (Amylin), standard Fmoc-amino acid assembly of the 8-37 fragment produced only traces of the desired peptide [1]. Incorporation of pseudoproline dipeptide building blocks (including the Val-Ser motif) enabled high-yield synthesis of the full-length 1-37 peptide, with crude material sufficiently pure to permit direct Cys-2 to Cys-7 disulfide formation by air oxidation without prior HPLC purification [1]. This represents a qualitative transition from synthetic failure to production of directly oxidizable crude peptide.

Solid-phase peptide synthesis Aggregation suppression Crude purity

Pseudoproline vs. Hmb Backbone Protection: Head-to-Head Comparative Crude Purity Assessment in Difficult Peptide Synthesis

A direct comparative study by Sampson et al. (1999) evaluated pseudoproline incorporation against 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection for the synthesis of difficult peptide sequences. Both approaches yielded substantial improvements over unprotected synthesis, but pseudoproline incorporation was superior to Hmb protection because the amino acid immediately following the Hmb-protected residue coupled slowly and incompletely, limiting overall synthesis efficiency [1]. Pseudoproline dipeptides circumvent this bottleneck entirely by delivering the hindered oxazolidine pre-acylated within a dipeptide building block.

Backbone protection Difficult peptides Comparative synthesis

Product Quality Specification: Novabiochem® Fmoc-Val-Ser(Psime,Mepro)-OH Purity and Impurity Profile vs. Generic Supplier Benchmarks

The Novabiochem® product line (Merck/Sigma-Aldrich, Cat. No. 852176) specifies Fmoc-Val-Ser(ψMe,Mepro)-OH with an HPLC assay of ≥97.0% (area%) and single impurity ≤1.00% (area%), complemented by dual TLC purity ≥97% in two independent solvent systems (TLC 157A and CMA2), optical rotation α 25/D (c=1 in CH2Cl2) of -50.0° to -43.0°, acetate (IC) ≤0.1%, and ethyl acetate (HS-GC) ≤2.0% . Competing suppliers report a range of 97-98% purity typically by HPLC only, often without defined single impurity limits, residual solvent specifications, or validated optical rotation ranges . The Novabiochem® specification provides batch-to-batch consistency certified through CoA for each lot.

Quality control HPLC purity Procurement specification

Industrial-Scale Validation: Fmoc-Val-Ser(ψMe,Mepro)-OH as Critical Building Block in GLP-1 Analogue Manufacturing (Liraglutide/Semaglutide)

A patented industrial process (WO2020074583A1 / US11396533B2) for manufacturing liraglutide and semaglutide explicitly specifies Fmoc-Val-Ser(ψMe,Mepro)11-OH as one of the preferred pseudoproline dipeptide building blocks for convergent fragment condensation synthesis of GLP-1 analogues [1]. The process achieves high yield and purity through condensation of a C-terminal pseudoproline fragment A with a resin-bound fragment B, followed by TFA-mediated simultaneous deprotection, cleavage, and pseudoproline ring opening to regenerate the native Val-Ser sequence [1]. The ψMe,Mepro (2,2-dimethyloxazolidine) variant is specified alongside the non-methylated ψH,Hpro variant, with the dimethyl substitution providing enhanced acid lability for efficient TFA cleavage [1]. This patent establishes industrial procurement precedent for this specific building block in multi-kilogram API manufacturing campaigns.

GLP-1 agonists Industrial peptide manufacturing Fragment condensation

Aggregation Mechanism: 2,2-Dimethyloxazolidine (ψMe,Mepro) as Structure-Breaking Kink Inducer in β-Sheet-Prone Val-Ser Sequences

The ψMe,Mepro (2,2-dimethyloxazolidine) moiety introduces a thermodynamically favored cis-amide bond conformation into the elongating peptide backbone, creating a kink that physically disrupts interchain β-sheet hydrogen bonding responsible for on-resin aggregation . This results in increased solvation and faster, more complete coupling kinetics during chain elongation . Post-cleavage, the dimethyloxazolidine ring is quantitatively cleaved by the standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5), regenerating the native Ser residue with its free hydroxyl side chain . The gem-dimethyl substitution at the 2-position of the oxazolidine enhances acid lability compared to the unsubstituted ψH,Hpro variant, ensuring complete deprotection within the standard 2-4 hour cleavage timeframe . This dual function—temporary backbone disruption during synthesis followed by traceless regeneration upon cleavage—is unique to the pseudoproline class and cannot be replicated by permanent backbone modifications or alternative solubilizing tags.

β-sheet disruption Solubilization Coupling kinetics

Dipeptide Format Advantage: Fmoc-Val-Ser(ψMe,Mepro)-OH Eliminates Hindered Oxazolidine Acylation Bottleneck vs. Monomer Approach

The serendipitous advantage of the dipeptide format is explicitly acknowledged in peer-reviewed literature: Fmoc-Ser(ψMe,Mepro)-OH monomers present a sterically hindered oxazolidine nitrogen that is difficult to acylate, particularly with β-branched amino acids such as Val . The Manne et al. (2022) study on hGH-derived peptide synthesis demonstrated that while Ser pseudoproline monomers could be acylated with 'almost quantitative yields' using optimized conditions, the corresponding Thr monomer required double coupling or elevated temperature (40°C) to achieve acceptable coupling [1]. The commercial Fmoc-Val-Ser(ψMe,Mepro)-OH dipeptide eliminates this bottleneck entirely by providing the Val residue pre-coupled, extending the peptide chain by two residues in a single coupling step while bypassing the need to acylate the hindered oxazolidine nitrogen .

Coupling efficiency Pseudoproline monomer Dipeptide building block

Fmoc-Val-Ser(Psime,Mepro)-OH: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Aggregation-Prone Peptides Containing Internal Val-Ser Motifs

When standard Fmoc SPPS of peptides containing the Val-Ser dipeptide motif fails due to on-resin aggregation—manifested by poor coupling yields, truncated sequences, or crude purities below 50%—Fmoc-Val-Ser(ψMe,Mepro)-OH should be deployed as the primary rescue strategy. As demonstrated in the hAmylin synthesis where standard assembly produced only trace product while pseudoproline incorporation yielded directly oxidizable crude peptide , this building block is indicated whenever Val-Ser aggregation is suspected. The 2,2-dimethyloxazolidine kink disrupts β-sheet formation, restoring coupling efficiency and crude purity. The dipeptide format eliminates the need for coupling to the hindered oxazolidine nitrogen, providing a plug-and-play solution compatible with all standard Fmoc coupling protocols (HBTU, HATU, DIC/Oxyma) [1].

GMP Manufacturing of GLP-1 Analogues (Liraglutide, Semaglutide) and Related Incretin Peptides

Fmoc-Val-Ser(ψMe,Mepro)-OH is a specified building block in the patented industrial manufacturing process for liraglutide and semaglutide, where it is incorporated at the Val-Ser(11) position via convergent fragment condensation . For CRO/CDMO organizations undertaking GLP-1 analogue manufacturing campaigns, the Novabiochem® product (Cat. No. 852176) provides the multi-parameter quality specification (HPLC ≥97.0%, single impurity ≤1.00%, dual TLC, optical rotation, residual solvents) necessary for cGMP documentation [1]. The ψMe,Mepro variant with its gem-dimethyl substitution ensures complete TFA cleavage within standard processing times, avoiding the risk of oxazolidine ring remnants in the final API.

Synthesis of Long (>30-mer) or Intractable Peptides Where Convergent Fragment Condensation Is Required

For peptides exceeding 30 residues or those with demonstrated synthetic intractability, Fmoc-Val-Ser(ψMe,Mepro)-OH enables a convergent fragment condensation strategy in which the C-terminal fragment is synthesized with a pseudoproline at the ligation junction. The pseudoproline moiety imparts markedly improved solubility to the protected fragment, facilitating HPLC purification and high-concentration fragment coupling . The kinked backbone conformation prevents aggregation of the protected fragment during handling and storage. Upon fragment condensation and final TFA cleavage, the pseudoproline is tracelessly removed to regenerate the native Val-Ser sequence . This approach has been industrially validated for peptides containing the Val-Ser dipeptide motif [1].

Cyclic Peptide Synthesis Where Val-Ser Pseudoproline Enhances Cyclization Yield

Incorporation of Fmoc-Val-Ser(ψMe,Mepro)-OH into linear peptide precursors facilitates cyclization by introducing a backbone kink that pre-organizes the peptide into a conformation favoring intramolecular ring closure over intermolecular oligomerization . The pseudoproline-induced cis-amide bond reduces the entropic penalty of cyclization, resulting in higher cyclization yields and reduced cyclodimer formation. The Activotec technical literature reports that 'incorporating a pseudoproline is reported to increase the yield of cyclized peptide and to accelerate the cyclization reaction' . Post-cyclization, standard TFA treatment removes the oxazolidine to reveal native Ser, making this a traceless cyclization auxiliary strategy.

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